![molecular formula C12H12N2O2 B1391776 methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate CAS No. 1242267-86-2](/img/structure/B1391776.png)
methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate, also known as MAPB or 3-MAPB, is a synthetic compound belonging to the class of compounds known as substituted phenethylamines. It is a structural analog of the well-known psychoactive drug MDMA (ecstasy). MAPB has been studied for its potential effects on the central nervous system and its potential therapeutic applications.
Scientific Research Applications
Medicinal Applications
Pyrrole is a biologically active scaffold that possesses a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole containing analogs are considered as a potential source of biologically active compounds .
Antipsychotic Properties
Marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic .
β-Adrenergic Antagonist
Pyrrole derivatives are known to act as β-adrenergic antagonists .
Anxiolytic Properties
Compounds containing a pyrrole ring system have been found to exhibit anxiolytic properties .
Anticancer Properties
Pyrrole and its fused derivatives have aroused recent attention as potent anticancer agents . Several mechanisms are involved in their cytotoxic activities .
Antibacterial Properties
Pyrroles show many types of biological activity, for example, in vitro antibacterial activity . Some of the products were determined to have antibacterial activity .
Antifungal Properties
Pyrrole derivatives have been found to exhibit antifungal properties .
Antiprotozoal Properties
Compounds containing a pyrrole ring system have been found to exhibit antiprotozoal properties .
properties
IUPAC Name |
methyl 3-amino-4-pyrrol-1-ylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)9-4-5-11(10(13)8-9)14-6-2-3-7-14/h2-8H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNKITGOYJEYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-amino-4-(1H-pyrrol-1-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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